molecular formula C8H13N3 B11722327 5-(aminomethyl)-N,N-dimethylpyridin-3-amine

5-(aminomethyl)-N,N-dimethylpyridin-3-amine

Cat. No.: B11722327
M. Wt: 151.21 g/mol
InChI Key: LJRJSBSOMKIDMJ-UHFFFAOYSA-N
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Description

5-(aminomethyl)-N,N-dimethylpyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminomethyl group attached to the pyridine ring, along with two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-N,N-dimethylpyridin-3-amine can be achieved through several methods. One common approach involves the reductive amination of pyridine-3-carboxaldehyde with N,N-dimethylamine and formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is typically carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are employed to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-N,N-dimethylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridine compounds.

Scientific Research Applications

5-(aminomethyl)-N,N-dimethylpyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    5-(aminomethyl)-2-furancarboxylic acid: A similar compound with a furan ring instead of a pyridine ring.

    N,N-dimethyl-3-aminomethylpyridine: A closely related compound with slight structural differences.

Uniqueness

5-(aminomethyl)-N,N-dimethylpyridin-3-amine is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of an aminomethyl group and dimethylamine functionality makes it a valuable compound for various synthetic and research purposes.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

5-(aminomethyl)-N,N-dimethylpyridin-3-amine

InChI

InChI=1S/C8H13N3/c1-11(2)8-3-7(4-9)5-10-6-8/h3,5-6H,4,9H2,1-2H3

InChI Key

LJRJSBSOMKIDMJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CN=CC(=C1)CN

Origin of Product

United States

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